molecular formula C8H8FN5S B15115233 6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine

6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine

Cat. No.: B15115233
M. Wt: 225.25 g/mol
InChI Key: KRPGRXQFGKUAIU-UHFFFAOYSA-N
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Description

6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine is a heterocyclic compound that contains a pyrimidine ring substituted with ethyl, fluoro, and thiadiazolyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine typically involves the reaction of 5-fluorouracil with ethyl iodide to introduce the ethyl group. This is followed by the reaction with thiosemicarbazide to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature and pressure, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, sodium methoxide, and potassium cyanide. Reaction conditions such as temperature, solvent, and pH need to be carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit DNA synthesis or disrupt cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole and pyrimidine derivatives, such as:

Uniqueness

6-ethyl-5-fluoro-N-(1,3,4-thiadiazol-2-yl)pyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H8FN5S

Molecular Weight

225.25 g/mol

IUPAC Name

N-(6-ethyl-5-fluoropyrimidin-4-yl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H8FN5S/c1-2-5-6(9)7(11-3-10-5)13-8-14-12-4-15-8/h3-4H,2H2,1H3,(H,10,11,13,14)

InChI Key

KRPGRXQFGKUAIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)NC2=NN=CS2)F

Origin of Product

United States

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